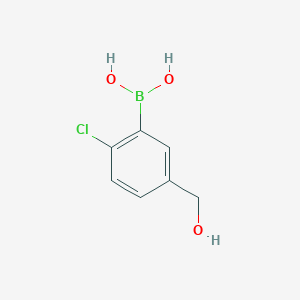

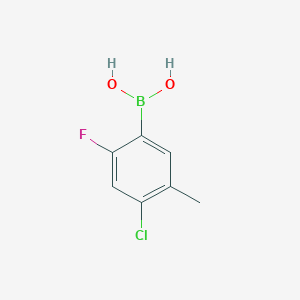

4-Chloro-2-fluoro-5-methylphenylboronic acid

Vue d'ensemble

Description

4-Chloro-2-fluoro-5-methylphenylboronic acid, also known as CFMB, is a boronic acid derivative. It belongs to the class of arylboronic acids that possess a boron atom bonded to an aryl group (phenyl) and two oxygen atoms in its anionic form. The molecular weight of this compound is 188.39 .

Synthesis Analysis

The synthesis of this compound can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for this compound is1S/C7H7BClFO2/c1-4-2-5 (8 (11)12)7 (10)3-6 (4)9/h2-3,11-12H,1H3 . This code provides a unique representation of the molecular structure. Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key chemical reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

This compound is a solid .Applications De Recherche Scientifique

Fluorescence Quenching Studies

4-Chloro-2-fluoro-5-methylphenylboronic acid and similar compounds have been studied for their fluorescence quenching properties. Research by Geethanjali et al. (2015) delved into the fluorescence quenching of related boronic acid derivatives, examining their emission spectra and analyzing the Stern-Volmer quenching models. These studies are crucial for understanding the photophysical properties of these compounds, which can have implications in sensor development and other applications (Geethanjali, H. S., Nagaraja, D., & Melavanki, R. 2015).

Building Blocks for Synthesis

This compound is a valuable building block in the synthesis of various complex molecules. Troegel et al. (2009) synthesized new potential building blocks for silicon-containing drugs, demonstrating the versatility of boronic acids in drug synthesis. The study highlights the compound's role in coupling reactions, which are fundamental in creating diverse molecular architectures with potential therapeutic applications (Troegel, D., Möller, F., Burschka, C., & Tacke, R. 2009).

Intermediates in Synthesis

This compound and its derivatives serve as intermediates in the synthesis of biologically active compounds. Zhang et al. (2019) used similar compounds as intermediates in the synthesis of anticancer drugs, emphasizing the role of these molecules in the development of new therapeutic agents (Zhang, Jianqing, et al. 2019).

Novel Synthesis Techniques

Research has also focused on developing new synthesis methods involving these compounds. Qiu et al. (2009) discussed a practical synthesis method for a related compound, reflecting the ongoing efforts to optimize and economize the synthesis of complex molecules, which can be crucial for large-scale production and industrial applications (Qiu, Yanan, et al. 2009).

Safety and Hazards

Orientations Futures

The Suzuki–Miyaura coupling reaction, which involves 4-Chloro-2-fluoro-5-methylphenylboronic acid, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method suggests that it could be further optimized and applied in the synthesis of a wide range of compounds in the future .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2-fluoro-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the broad application of SM coupling, which arises from the exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability in the SM coupling reaction.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, contributing to the creation of a wide range of chemical compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The compound is known for its stability and tolerance to various functional groups, which allows it to perform effectively under a wide range of conditions . .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-fluoro-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a reagent that interacts with palladium catalysts to form carbon-carbon bonds. This interaction is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acids can inhibit proteasome activity, leading to alterations in protein degradation pathways. This inhibition can affect various cellular processes, including cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation. For example, boronic acids are known to inhibit serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site. This interaction can result in the modulation of enzyme activity and subsequent changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity can diminish over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can undergo metabolic reactions that modify its structure, affecting its activity and function. These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic fate in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. For instance, the compound may be transported into specific cellular compartments where it can exert its effects on target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the compound’s interaction with target biomolecules, leading to more effective modulation of cellular processes .

Propriétés

IUPAC Name |

(4-chloro-2-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYUEORYFOUSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591303 | |

| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325786-09-2 | |

| Record name | (4-Chloro-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B1369518.png)